molecular formula C6H3BrINO2 B13431676 3-Bromo-4-iodopicolinic acid

3-Bromo-4-iodopicolinic acid

Cat. No.: B13431676
M. Wt: 327.90 g/mol
InChI Key: ZYMYZSRFCJWXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-iodopicolinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, specifically at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodopicolinic acid typically involves halogenation reactions starting from picolinic acid. One common method is the sequential bromination and iodination of picolinic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodopicolinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

3-Bromo-4-iodopicolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other halogenated pyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropicolinic acid
  • 3-Bromo-4-fluoropicolinic acid
  • 3-Iodo-4-chloropicolinic acid

Comparison and Uniqueness

Compared to other halogenated picolinic acids, 3-Bromo-4-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms. This dual halogenation can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The combination of bromine and iodine also influences its physical properties, such as solubility and melting point, which can be advantageous in specific research and industrial contexts.

Properties

Molecular Formula

C6H3BrINO2

Molecular Weight

327.90 g/mol

IUPAC Name

3-bromo-4-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11)

InChI Key

ZYMYZSRFCJWXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.